Iproplatin

描述

RN given refers to cpd without isomeric designation

属性

CAS 编号 |

62928-11-4 |

|---|---|

分子式 |

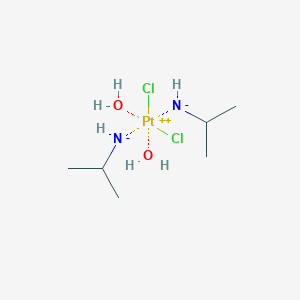

C6H20Cl2N2O2Pt-4 |

分子量 |

418.22 g/mol |

IUPAC 名称 |

platinum;bis(propan-2-amine);dichloride;dihydroxide |

InChI |

InChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/p-4 |

InChI 键 |

AGFPKKCNKJRESC-UHFFFAOYSA-J |

手性 SMILES |

CC(C)N.CC(C)N.[OH-].[OH-].Cl[Pt+2]Cl |

规范 SMILES |

CC(C)N.CC(C)N.[OH-].[OH-].[Cl-].[Cl-].[Pt] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CHIP organoplatinum compound cis,trans,cis-dichlororidodihydroxidobis(isopropylamine)platinum(IV) cis-dichlorobis(isopropylamine)trans-dihydroxyplatinum IV dichlorobis(isopropylamine)dihydroxyplatinum IV iproplatin iproplatin, (OC-6-33)-isomer JM9 |

产品来源 |

United States |

Foundational & Exploratory

iproplatin synthesis and purification methods

An In-depth Technical Guide on the Synthesis and Purification of Iproplatin

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis and purification methods for this compound, a platinum(IV) anticancer agent. This compound, chemically known as cis-dichloro-bis(isopropylamine)-trans-dihydroxyplatinum(IV) (CHIP), has been a subject of interest in the development of less toxic and more effective platinum-based chemotherapeutics.

Introduction

This compound is a second-generation platinum coordination complex that, unlike its platinum(II) predecessors such as cisplatin, possesses an octahedral geometry.[1][2] This structural difference, with two hydroxyl groups in the axial positions, contributes to its increased stability and altered biological properties.[1][2] While it ultimately showed limited activity in some clinical trials for advanced breast cancer, the synthetic and purification strategies developed for this compound and other platinum(IV) compounds remain highly relevant in the ongoing quest for new metal-based drugs.[3] Platinum(IV) complexes are often considered prodrugs that are reduced in vivo to their active platinum(II) counterparts, which can then interact with DNA, leading to cytotoxicity in cancer cells.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: first, the synthesis of the platinum(II) precursor, cis-dichloro-bis(isopropylamine)platinum(II), followed by its oxidation to the platinum(IV) complex, this compound.

Step 1: Synthesis of cis-dichloro-bis(isopropylamine)platinum(II)

The synthesis of the platinum(II) precursor generally follows established methods for preparing similar cis-platinum complexes. A common starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

Step 2: Oxidation to this compound

The platinum(II) intermediate is then oxidized to form the final platinum(IV) product, this compound. This is typically achieved using an oxidizing agent such as hydrogen peroxide.

A Danish patent describes a method for preparing this compound in a substantially pure form, highlighting the importance of controlled reaction conditions to achieve high purity.

Quantitative Data on this compound Synthesis

| Parameter | Value | Reference |

| Molecular Formula | C₆H₂₀Cl₂N₂O₂Pt | General Chemical Knowledge |

| Molecular Weight | 450.23 g/mol | General Chemical Knowledge |

| Appearance | Yellowish crystalline powder | Inferred from related compounds |

| Solubility | More water-soluble than cisplatin |

Purification of this compound

Achieving high purity is critical for any pharmacologically active compound. The purification of this compound aims to remove unreacted starting materials, byproducts, and any isomeric impurities.

Recrystallization

Recrystallization is a common and effective method for purifying platinum complexes. The choice of solvent is crucial. For cisplatin, recrystallization from hot water containing HCl or NaCl is effective in preventing the formation of aqua or hydroxo complexes. Similar principles can be applied to the purification of this compound, although the specific solvent system may need to be optimized. The use of amide solvents like N,N-dimethylacetamide (DMA) followed by precipitation with an acid has also been shown to be an effective means of purification for cisplatin and could be adapted for this compound.

Chromatographic Methods

While not extensively detailed in the provided search results for this compound specifically, chromatographic techniques are widely used for the purification of platinum-based drugs. Techniques such as column chromatography with silica gel or alumina can be employed to separate the desired product from impurities based on their different polarities and affinities for the stationary phase. The process for purifying an oxaliplatin preparation, for instance, involves the use of active carbon and silica gel.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Isopropylamine

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Synthesis of cis-dichloro-bis(isopropylamine)platinum(II):

-

Dissolve K₂[PtCl₄] in deionized water.

-

Slowly add a stoichiometric amount of isopropylamine to the aqueous solution of K₂[PtCl₄] with constant stirring.

-

The reaction mixture is typically stirred for several hours at room temperature to allow for the formation of the platinum(II) complex.

-

The resulting precipitate of cis-dichloro-bis(isopropylamine)platinum(II) is collected by filtration, washed with water, and dried.

-

-

Oxidation to this compound:

-

Suspend the synthesized cis-dichloro-bis(isopropylamine)platinum(II) in an aqueous solution.

-

Add an excess of hydrogen peroxide to the suspension.

-

The reaction mixture is heated gently to facilitate the oxidation process. The color of the suspension will typically change, indicating the formation of the platinum(IV) complex.

-

After the reaction is complete, the solution is cooled, and the crude this compound is collected by filtration.

-

Protocol 2: Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Deionized water

-

Hydrochloric acid (dilute)

-

Ethanol

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot deionized water. A small amount of dilute HCl can be added to suppress the formation of hydroxo species.

-

Once fully dissolved, the solution is filtered while hot to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The purified crystals of this compound are collected by filtration.

-

The crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.

-

The purified this compound is dried under vacuum.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

This diagram illustrates the two main chemical steps in the synthesis of this compound, starting from potassium tetrachloroplatinate(II), followed by a purification step to yield the final, pure compound.

References

An In-depth Technical Guide to the Mechanisms of Action: Iproplatin vs. Cisplatin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cisplatin, cis-diamminedichloroplatinum(II), remains a cornerstone of cancer chemotherapy, but its efficacy is often limited by severe side effects and the development of drug resistance. This has driven the development of next-generation platinum compounds, including the platinum(IV) complex, iproplatin. This compound was designed as a prodrug to improve the therapeutic index of platinum-based therapy. This technical guide provides an in-depth comparison of the core mechanisms of action of cisplatin and this compound, detailing their cellular uptake, molecular activation, DNA adduct formation, and the subsequent cellular responses. We present quantitative data in comparative tables, provide detailed experimental protocols for key assays, and illustrate critical molecular pathways and workflows using standardized diagrams to facilitate a comprehensive understanding for researchers in oncology and drug development.

Core Mechanism of Action: From Cellular Entry to DNA Adduct Formation

The cytotoxic effects of both cisplatin and this compound are ultimately mediated by the formation of platinum-DNA adducts that disrupt DNA replication and transcription, leading to cell death.[1][2] However, their paths from administration to DNA binding are fundamentally different, defining their distinct pharmacological profiles.

Cisplatin: The Archetypal Platinum(II) Agent

Cisplatin is a square planar, neutral platinum(II) complex. Its mechanism involves a series of sequential steps following its entry into the cell.

-

Cellular Uptake: In the bloodstream, the high chloride concentration (~100 mM) suppresses the reactivity of cisplatin. Upon entering the tumor microenvironment and the cell, where the chloride concentration is significantly lower (~4-20 mM), the drug becomes activated. Cellular uptake is mediated by both passive diffusion and facilitated transport, primarily through the copper transporter 1 (CTR1).[3][4][5]

-

Aquation: Inside the cell, the low chloride environment facilitates the hydrolysis of the chloride ligands, which are replaced by water molecules. This process, known as aquation, transforms the neutral cisplatin into a reactive, positively charged electrophile, [Pt(NH₃)₂Cl(H₂O)]⁺ and subsequently [Pt(NH₃)₂ (H₂O)₂]²⁺.

-

DNA Binding: The aquated, electrophilic platinum species is highly reactive towards nucleophilic sites on DNA. It preferentially binds to the N7 position of purine bases, particularly guanine. This leads to the formation of various DNA adducts, which are the primary lesions responsible for its cytotoxic activity. The majority of these are 1,2-intrastrand crosslinks between adjacent guanine bases (~65%) and adjacent adenine-guanine bases (~25%). Less frequent adducts include 1,3-intrastrand crosslinks, interstrand crosslinks, and monofunctional adducts. These adducts cause significant local distortions in the DNA double helix, which are recognized by cellular machinery.

This compound: A Platinum(IV) Prodrug

This compound is an octahedral, non-reactive platinum(IV) complex. Its key feature is that it is a prodrug, meaning it must be chemically altered within the body to become active. This design strategy aims to increase stability in circulation and reduce side effects.

-

Cellular Uptake: As a stable, neutral complex, this compound is also thought to enter cells via passive diffusion and potentially other transport mechanisms. Its inert Pt(IV) oxidation state prevents premature reactions with biomolecules.

-

Intracellular Reduction: The central step in this compound's mechanism is its reduction from the inactive Pt(IV) state to a cytotoxic Pt(II) state. This reduction occurs inside the cell, facilitated by biological reducing agents such as glutathione (GSH) and ascorbate. During this process, the two axial ligands (hydroxido groups in this compound's case) are lost.

-

Formation of Active Species and DNA Binding: The reduction of this compound yields a square planar Pt(II) complex that is structurally analogous to cisplatin. This newly formed active species then undergoes the same aquation and DNA binding process as cisplatin, forming the characteristic spectrum of platinum-DNA adducts that trigger cell death.

Cellular Response and Apoptotic Signaling

The formation of platinum-DNA adducts is not immediately lethal. It initiates a complex signaling cascade known as the DNA Damage Response (DDR), which ultimately determines the cell's fate.

DNA Damage Response (DDR)

The helical distortions caused by platinum adducts stall DNA replication and transcription forks, which are recognized by sensor proteins of the DDR pathway.

-

Sensors and Transducers: The primary sensor kinases activated by platinum-induced damage are Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM). These kinases phosphorylate and activate a host of downstream transducer and effector proteins, including the checkpoint kinases Chk1 and Chk2.

-

Effectors and Cell Fate: A critical effector of the DDR is the tumor suppressor protein p53. Activated p53 acts as a transcription factor to induce cell cycle arrest, providing time for the cell to repair the DNA damage. The primary repair pathway for platinum adducts is Nucleotide Excision Repair (NER). If the damage is too extensive to be repaired, p53 shifts its transcriptional activity towards pro-apoptotic genes, committing the cell to programmed cell death.

Induction of Apoptosis

When DNA repair fails, the cell initiates apoptosis, primarily through the intrinsic (mitochondrial) pathway.

-

p53-Mediated Induction: Activated p53 upregulates the expression of pro-apoptotic proteins from the BCL-2 family, such as BAX, BAK, and PUMA.

-

Mitochondrial Permeabilization: These proteins translocate to the mitochondria and induce Mitochondrial Outer Membrane Permeabilization (MOMP). This results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Caspase Cascade: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome. The apoptosome recruits and activates pro-caspase-9, the initiator caspase for the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving critical cellular substrates.

Quantitative Comparison

Direct quantitative comparisons of this compound and cisplatin are essential for understanding their relative potency and therapeutic potential. The data below is compiled from various in vitro studies.

Table 1: Comparative Cytotoxicity in Human Tumor Clonogenic Assay (Data adapted from a study on fresh tumor samples from 63 patients. Sensitivity defined as ≥70% cell kill.)

| Drug | Concentration Range for Testing | Number of Sensitive Samples | Key Finding | Reference |

| Cisplatin | 0.1 - 1.0 µg/ml | 2 | Baseline activity | |

| This compound | 1.0 - 10.0 µg/ml | 6 | Higher number of sensitive samples | |

| Comparison | N/A | N/A | Striking lack of cross-resistance; ~20% of cisplatin-resistant samples were sensitive to this compound. |

Table 2: Cellular Accumulation and DNA Platination (General findings from comparative studies on sensitive vs. resistant cell lines)

| Parameter | Cisplatin | This compound | General Observation | References |

| Cellular Uptake | Mediated by CTR1 and passive diffusion. Reduced uptake is a key resistance mechanism. | Enters as a stable Pt(IV) prodrug. | Resistant cells often show lower intracellular platinum concentrations for both drug types due to reduced uptake or increased efflux. | |

| DNA Platination | Directly proportional to intracellular concentration of the active species. | Dependent on the rate of intracellular reduction to Pt(II) and subsequent aquation. | Lower DNA platination levels are consistently observed in resistant cell lines compared to their sensitive counterparts. |

Key Experimental Methodologies

Standardized protocols are critical for the reproducible evaluation of platinum-based drugs.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as a measure of viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Following drug incubation, add 10-20 µL of MTT stock solution to each well.

-

Formazan Crystal Formation: Return the plate to the incubator for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance (OD) of each well using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against drug concentration to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).

Protocol: Quantification of Platinum-DNA Adducts by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total elemental platinum bound to DNA.

-

Cell Treatment and DNA Isolation: Culture cells and treat with defined concentrations of cisplatin or this compound for a set time. Harvest the cells and isolate genomic DNA using a standard DNA extraction kit, ensuring removal of RNA contamination.

-

DNA Quantification: Accurately quantify the concentration of the isolated DNA using a spectrophotometer or fluorometer.

-

Sample Digestion: In a trace metal-free tube, digest a known amount of DNA (e.g., 10 µg) by adding 70% trace metal grade nitric acid and heating at 65-70°C for 1 hour. Follow with the addition of 30% hydrogen peroxide and continue heating for 3-4 hours to complete the digestion.

-

ICP-MS Analysis: Dilute the digested samples to a final volume with ultrapure water. Prepare a series of platinum standards for calibration. Analyze the samples using an ICP-MS instrument to quantify the mass of platinum.

-

Data Analysis: Use the calibration curve to determine the concentration of platinum in each sample. Normalize this value to the amount of DNA analyzed (e.g., pg of Pt per µg of DNA). This value can be further converted to the number of adducts per 10⁶ nucleotides.

Mechanisms of Resistance

Resistance to platinum drugs is a major clinical challenge and often involves multiple factors.

-

Pre-Target Resistance: This includes mechanisms that reduce the amount of active drug reaching the DNA.

-

Reduced Accumulation: Downregulation of the CTR1 influx transporter or increased expression of efflux pumps like ATP7A and ATP7B can lower intracellular platinum levels.

-

Intracellular Inactivation: Increased levels of intracellular thiols, such as glutathione (GSH) and metallothioneins, can bind to and sequester platinum drugs, preventing them from reaching the DNA.

-

-

On-Target Resistance: This involves an enhanced ability to manage DNA adducts.

-

Increased DNA Repair: Upregulation of the NER pathway can lead to more efficient removal of platinum-DNA adducts, allowing the cell to survive.

-

-

Post-Target Resistance: This involves defects in the signaling pathways that lead to cell death.

-

Evasion of Apoptosis: Mutations in the p53 gene or overexpression of anti-apoptotic proteins (e.g., BCL-2, BCL-xL) can raise the threshold for triggering apoptosis, allowing cells with significant DNA damage to persist.

-

The prodrug nature of this compound may help circumvent some pre-target resistance mechanisms, and studies have shown a lack of complete cross-resistance between cisplatin and this compound, suggesting it may be effective in some cisplatin-resistant tumors.

Conclusion

While both this compound and cisplatin ultimately kill cancer cells by forming DNA adducts that trigger the DNA damage response and apoptosis, their mechanisms differ significantly at the point of activation. Cisplatin is a reactive Pt(II) agent that becomes aquated upon cellular entry. In contrast, this compound is an inert Pt(IV) prodrug that requires intracellular reduction to form its active Pt(II) species. This fundamental difference underpins this compound's distinct pharmacological profile, including its potential for reduced toxicity and its ability to overcome certain mechanisms of cisplatin resistance. A thorough understanding of these mechanisms is paramount for the rational design of future platinum-based therapies and for developing strategies to overcome clinical drug resistance.

References

- 1. Facebook [cancer.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cisplatin-Membrane Interactions and Their Influence on Platinum Complexes Activity and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Iproplatin: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of iproplatin, a platinum(IV) coordination complex that has been investigated for its potential as an anticancer agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to support further research and development.

Core Concepts: Stability and Solubility of this compound

This compound, like other platinum-based drugs, functions as a prodrug. Its stability and solubility are critical determinants of its shelf-life, formulation, and bio-availability. As a platinum(IV) complex, this compound is relatively inert and requires reduction to its active platinum(II) form to exert its cytotoxic effects. This reduction process is a key aspect of its mechanism of action and is influenced by the surrounding chemical environment.

Stability Profile

This compound has demonstrated considerable stability in various intravenous solutions, a critical factor for its clinical administration. Unlike cisplatin, its stability is not dependent on the concentration of chloride ions.[1][2]

Table 1: Stability of this compound in Intravenous Solutions

| Intravenous Solution | Stability Duration | Key Findings |

| 0.9% Sodium Chloride | 24 hours | Stable |

| 5% Dextrose | 24 hours | Stable |

| 5% Dextrose and 0.9% Sodium Chloride | 24 hours | Stable |

| 5% Dextrose and 0.45% Sodium Chloride | 24 hours | Stable |

| 5% Dextrose and 0.225% Sodium Chloride | 24 hours | Stable |

Data synthesized from available literature.[1][2]

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. However, qualitative descriptions indicate that it is slightly soluble in water and dimethyl sulfoxide (DMSO).

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

Further quantitative studies are required to establish precise solubility limits in various aqueous and organic solvents at different temperatures and pH levels.

Experimental Protocols

This section outlines detailed methodologies for conducting stability and solubility studies on this compound, based on established pharmaceutical testing principles.

Stability Study: Forced Degradation and Stability-Indicating HPLC Method

This protocol describes a forced degradation study to identify potential degradation products and to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.

2.1.1. Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Store the solid this compound powder and the stock solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid drug and stock solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

2.1.2. Stability-Indicating HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV spectral analysis of this compound (typically in the range of 210-230 nm for platinum complexes).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate and quantify this compound in the presence of its degradation products.

Solubility Study: Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the undissolved solid by centrifugation or filtration.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as the HPLC-UV method described above.

-

Data Analysis: Calculate the solubility in mg/mL or other appropriate units.

Mechanism of Action and Activation Pathway

This compound is a Pt(IV) prodrug that requires intracellular reduction to its active Pt(II) form to exert its cytotoxic effects. The primary mechanism of this activation is believed to involve reaction with intracellular reducing agents, most notably glutathione (GSH).

The Pt(IV) center of this compound is reduced to Pt(II), leading to the loss of the two axial ligands. The resulting Pt(II) complex is a more reactive species that can then bind to DNA, forming adducts that disrupt DNA replication and transcription, ultimately leading to apoptosis.

Conclusion

This technical guide has summarized the available information on the stability and solubility of this compound, provided detailed experimental protocols for its characterization, and illustrated its proposed mechanism of activation. While this compound demonstrates favorable stability in intravenous solutions, further research is needed to establish a comprehensive quantitative solubility profile and to fully characterize its degradation products under various stress conditions. The provided protocols and diagrams serve as a foundation for researchers and drug development professionals to advance the understanding of this promising platinum(IV) anticancer agent.

References

Iproplatin: An In-depth Technical Guide to In Vivo Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iproplatin (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum(IV), also known as CHIP) is a second-generation platinum-based chemotherapeutic agent developed to mitigate the toxicities associated with cisplatin. As a platinum(IV) complex, this compound is a prodrug that requires in vivo reduction to exert its cytotoxic effects. Understanding its pharmacokinetic profile and metabolic fate is paramount for optimizing its therapeutic index and guiding further drug development. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing metabolic pathways.

Introduction

Platinum-based drugs are a cornerstone of cancer chemotherapy. This compound was designed to offer an improved safety profile, particularly reduced nephrotoxicity, compared to the first-generation compound, cisplatin. Its octahedral platinum(IV) geometry renders it relatively inert, minimizing non-specific reactions and associated side effects. The in vivo activation through reduction to a planar platinum(II) species is a critical step in its mechanism of action, leading to the formation of DNA adducts and subsequent apoptosis in cancer cells. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing researchers with a detailed understanding of its in vivo behavior.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and human clinical trials. Multiple platinum-containing species are typically measured in biological matrices: total platinum, non-protein-bound (filterable) platinum, and the unchanged parent drug, this compound.

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have been instrumental in elucidating the initial pharmacokinetic properties of this compound. These studies revealed that myelosuppression is the dose-limiting toxicity in rats and dogs.[1]

Table 1: Comparative Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose | T½ (unchanged drug) | Total Plasma Clearance (Total Pt) | Volume of Distribution (Vd) | Key Findings & Reference |

| Rat | Not Specified | Not Specified | Slower than oxoplatin and CBDCA, faster than cisplatin | Not Specified | Total plasma clearance of total platinum increased in the order of cisplatin, CHIP, oxoplatin, and CBDCA.[2] |

| Dog | Not Specified | Not Specified | Not Specified | Not Specified | Dose-limiting toxicity was myelosuppression.[1] |

Note: Specific quantitative data for dogs and monkeys remains limited in publicly available literature.

Clinical Pharmacokinetics

In humans, this compound exhibits a distinct pharmacokinetic profile for the parent drug and total platinum species. Phase I clinical trials established myelosuppression, particularly thrombocytopenia, as the dose-limiting toxicity.[1] Nausea and vomiting were common but less severe than with cisplatin, and nephrotoxicity, neurotoxicity, and ototoxicity were not significant issues.[1]

The plasma decay of unchanged this compound is monophasic, while the decay of total platinum is biphasic. This difference is attributed to the biotransformation of this compound and the binding of its metabolites to plasma proteins. The total body clearance of this compound has been shown to have a linear correlation with creatinine clearance, indicating the importance of renal function in its elimination.

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes & Reference |

| Unchanged this compound | ||

| Plasma Decay | Monophasic | |

| Half-life (T½) | ~1.17 hours | |

| Total Platinum | ||

| Plasma Decay | Biphasic | |

| Beta-phase Half-life (T½) | 69.3 hours | |

| Filterable Platinum | ||

| Plasma Decay | Monophasic at low doses, Biphasic at high doses | |

| General | ||

| Volume of Distribution (Vss) | 39.9 ± 25.0 liters | |

| Total Body Clearance | 14.25 ± 3.99 liters/hour | |

| Urinary Excretion | Widely variable and incomplete |

Metabolism and Biotransformation

The in vivo efficacy of this compound is dependent on its metabolic activation. As a platinum(IV) prodrug, it must be reduced to a more reactive platinum(II) species to bind to DNA.

Primary Metabolic Pathway: Reduction

The principal metabolic pathway for this compound is its reduction to the divalent platinum complex, cis-dichloro-bis-isopropylamine platinum(II) (CIP). This conversion is believed to occur intracellularly. The parent this compound compound does not bind to plasma proteins and is stable in plasma for at least 48 hours. In contrast, its major metabolite, CIP, binds to plasma proteins.

This compound is taken up by cells and reduced to its active platinum(II) metabolite, CIP, which then forms DNA adducts, leading to apoptosis.

Further Biotransformation and Metabolites

Studies using 195Pt-NMR on urine from patients treated with high-dose this compound have shown that the predominant platinum species are divalent complexes, confirming the in vivo reduction of the parent drug. The protein binding of the CIP metabolite suggests the formation of other reactive chemical species from CIP that are responsible for this binding. However, detailed characterization of the downstream metabolites of CIP in vivo remains an area for further investigation.

Experimental Protocols

Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Quantification of this compound and CIP by HPLC

HPLC with UV detection is a common method for the specific quantification of the parent drug, this compound, and its metabolite, CIP, separating them from other platinum species.

-

Sample Preparation:

-

Collect whole blood in heparinized tubes.

-

Centrifuge to separate plasma.

-

For the analysis of unchanged this compound, immediate processing is crucial to prevent ex vivo degradation.

-

Protein precipitation is typically performed using an organic solvent such as methanol or acetonitrile.

-

The supernatant is then evaporated and reconstituted in the mobile phase for injection.

-

-

Chromatographic Conditions (Illustrative Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase could be a mixture of methanol and water (80:20, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of 254 nm.

-

Quantification: Based on a calibration curve prepared by spiking known concentrations of this compound and CIP into the same biological matrix.

-

References

An In-depth Technical Guide to the Reduction of Iproplatin to its Platinum(II) Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iproplatin (cis,trans,cis-[PtCl₂(OH)₂(i-PrNH₂)₂]) is a platinum(IV) coordination complex that has been investigated as a potential anticancer agent. Like other platinum(IV) compounds, this compound is a prodrug that requires reduction to its active platinum(II) form to exert its cytotoxic effects. This reduction process is a critical step in its mechanism of action, influencing its efficacy and toxicity profile. This technical guide provides a comprehensive overview of the core principles governing the reduction of this compound, focusing on the mechanisms, kinetics, and experimental methodologies used to study this transformation.

Mechanism of this compound Reduction

The activation of this compound proceeds via a two-electron reduction of the platinum(IV) center to a platinum(II) center, leading to the loss of the two axial hydroxide ligands. This transformation is crucial for the drug's ability to bind to DNA, the primary target of platinum-based anticancer agents. The resulting active species is the square planar platinum(II) complex, cis-dichloro-bis(isopropylamine)platinum(II).

The reduction can be initiated by various endogenous reducing agents, with ascorbic acid (vitamin C) and glutathione (GSH) being the most studied. The nature of the reductant and the reaction conditions can influence the reduction mechanism and kinetics.

Reduction by Ascorbate

Ascorbic acid is a potent reducing agent found in biological systems. The reduction of platinum(IV) complexes by ascorbate can proceed through either an outer-sphere or an inner-sphere mechanism. For complexes with hydroxido axial ligands like this compound, the reduction is generally slower compared to those with more labile axial ligands. The reaction with ascorbate is pH-dependent, with the deprotonated ascorbate species being a more potent reductant.

Reduction by Glutathione

Glutathione is a tripeptide thiol that plays a central role in cellular redox homeostasis and detoxification. GSH can reduce platinum(IV) complexes and also form conjugates with the resulting platinum(II) species, which can be a mechanism of drug resistance. The thiolate group of GSH is a strong nucleophile and reductant. The reduction of this compound by GSH is believed to be significantly faster than by ascorbate and is a key intracellular activation pathway. Depletion of intracellular GSH has been shown to increase the cytotoxicity of this compound, highlighting its role in the drug's metabolism.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reduction and cytotoxicity of this compound. It is important to note that kinetic data for the reduction of this compound itself is not extensively tabulated in the literature; therefore, comparative data for other relevant platinum(IV) complexes are included to provide context.

Table 1: Reduction Kinetics of Platinum(IV) Complexes

| Platinum(IV) Complex | Reductant | Second-Order Rate Constant (k) at 25°C | Half-life (t½) | Conditions | Reference |

| JM216 | Ascorbate (Asc²⁻) | 672 ± 15 M⁻¹s⁻¹ | - | pH 7.12 | [2] |

| JM221 | Ascorbate (Asc²⁻) | 428 ± 10 M⁻¹s⁻¹ | - | pH 7.12 | [2] |

| cis-[PtCl₄(NH₃)₂] | Glutathione (GS⁻) | (1.18 ± 0.01) x 10⁶ M⁻¹s⁻¹ | < 1 s | pH 4.5-6.8 | [3] |

| trans-[PtCl₄(NH₃)(thiazole)] | Glutathione (GS⁻) | (1.43 ± 0.01) x 10⁷ M⁻¹s⁻¹ | < 1 s | pH 2.0-5.0 | [3] |

Note: JM216 (cis,trans,cis-[PtCl₂(OAc)₂(cha)(NH₃)]) and JM221 (cis,trans,cis-[PtCl₂(OCOC₃H₇)₂(cha)(NH₃)]) are other platinum(IV) complexes included for comparative kinetics.

Table 2: Cytotoxicity of this compound and Cisplatin

| Cell Line | Compound | IC₅₀ (µM) | Exposure Time | Reference |

| SK-MEL-2 (Melanoma) | This compound | 25 | 2 hours | |

| SK-MEL-2 (Melanoma) | Cisplatin | 2 | 2 hours | |

| SK-MEL-2 (Melanoma, 85% GSH depleted) | This compound | < 3.6 | 2 hours | |

| L1210 (Leukemia) | This compound | 11.2 | Not Specified | - |

| A2780 (Ovarian) | This compound | 15.0 | Not Specified | - |

Experimental Protocols

Monitoring this compound Reduction by UV-Visible Spectroscopy

This protocol describes a general procedure for monitoring the reduction of this compound by a reducing agent such as ascorbic acid using UV-Visible spectrophotometry. The reduction is followed by observing the decrease in the ligand-to-metal charge transfer (LMCT) band of the platinum(IV) complex.

Materials:

-

This compound solution (e.g., 1 mM in a suitable buffer)

-

Reducing agent solution (e.g., 10 mM ascorbic acid in the same buffer)

-

Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Wavelength Scan: Record the UV-Vis spectrum of the this compound solution from 200 to 400 nm to identify the absorption maximum of the LMCT band.

-

Blank Measurement: Fill a quartz cuvette with the buffer solution and use it to zero the spectrophotometer at the determined absorption maximum.

-

Reaction Initiation: In a clean quartz cuvette, mix the this compound solution and the reducing agent solution to achieve the desired final concentrations. Ensure the reductant is in at least 10-fold excess for pseudo-first-order kinetics.

-

Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined wavelength at regular time intervals.

-

Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear. The pseudo-first-order rate constant (k') can be determined from the slope of the line (slope = -k').

Monitoring this compound Reduction by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reduction of this compound by observing changes in the chemical shifts of the isopropylamine ligands as the platinum center is reduced from Pt(IV) to Pt(II).

Materials:

-

This compound solution in a deuterated solvent (e.g., D₂O with a suitable buffer)

-

Reducing agent solution in the same deuterated solvent

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Initial Spectrum: Record a ¹H-NMR spectrum of the this compound solution to identify the characteristic signals of the isopropylamine protons.

-

Reaction Initiation: Add a known amount of the reducing agent solution to the NMR tube containing the this compound solution.

-

Time-course Spectra: Acquire ¹H-NMR spectra at various time points after the addition of the reductant.

-

Data Analysis: Integrate the signals corresponding to the isopropylamine protons of both the platinum(IV) starting material and the platinum(II) product at each time point. The relative integrals can be used to determine the extent of the reaction over time and calculate the reaction kinetics.

Signaling Pathways and Experimental Workflows

Chemical Reduction of this compound

The following diagram illustrates the reduction of this compound to its active platinum(II) form, cis-dichloro-bis(isopropylamine)platinum(II), by a generic reducing agent.

Caption: Chemical reduction of this compound to its active Pt(II) form.

Experimental Workflow for Monitoring this compound Reduction

The following diagram outlines a typical experimental workflow for studying the reduction of this compound.

Caption: Workflow for monitoring this compound reduction.

DNA Damage Response and Apoptosis Signaling Pathway

Upon reduction, the platinum(II) complex can enter the cell nucleus and form adducts with DNA, primarily at the N7 position of guanine bases. This DNA damage triggers a cellular response, including the activation of the ATR-Chk1 and p53 signaling pathways, which can ultimately lead to cell cycle arrest and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Energetics of DNA Damage: A Technical Guide to the Thermodynamics of Iproplatin Binding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iproplatin, a second-generation platinum-based anticancer agent, exerts its therapeutic effect through the formation of adducts with DNA, ultimately leading to cytotoxicity in cancer cells. Unlike its predecessor cisplatin, this compound itself exhibits negligible binding to DNA. It functions as a prodrug, undergoing in vivo reduction to its active metabolite, cis-dichloro-bis-isopropylamine platinum (II) (CIP), which is responsible for DNA platination. Understanding the thermodynamic driving forces behind CIP's interaction with DNA bases is crucial for the rational design of more effective and less toxic platinum chemotherapeutics. This technical guide provides a comprehensive overview of the thermodynamics of this compound's active metabolite binding to DNA, details relevant experimental protocols, and outlines the key molecular interactions, while also highlighting the current gaps in experimental data.

The Pro-Drug Nature of this compound and the Central Role of its Metabolite

Clinical and preclinical studies have established that the tetravalent platinum(IV) complex, this compound, is relatively inert and does not readily bind to DNA.[1] Its cytotoxic activity is dependent on its metabolic conversion to the divalent platinum(II) species, CIP.[1] This activation process is a critical first step in the drug's mechanism of action.

The overall pathway from administration to DNA binding can be conceptualized as a multi-step process. This begins with the systemic distribution of this compound, followed by its intracellular reduction to the active CIP metabolite. Once formed, CIP can then interact with DNA, primarily targeting the nitrogen atoms of purine bases.

Caption: this compound's mechanism of action.

Thermodynamics of Platinum-DNA Binding: A Framework for Understanding CIP

The formation of a coordinate covalent bond between the platinum atom and a nitrogen atom on a DNA base (typically N7 of guanine or adenine) is the primary binding event. This interaction is generally characterized by the following thermodynamic considerations:

-

Gibbs Free Energy (ΔG): The overall spontaneity of the binding process is determined by the change in Gibbs free energy. A negative ΔG indicates a favorable interaction. For platinum-DNA adduct formation, the binding is a spontaneous process.

-

Enthalpy (ΔH): This term reflects the change in heat content of the system upon binding. The formation of the strong Pt-N bond is an exothermic process, resulting in a negative enthalpy change, which is a major driving force for the reaction.

-

Entropy (ΔS): The change in randomness or disorder of the system upon binding is a more complex contributor. The association of two molecules (CIP and DNA) into one complex generally leads to a decrease in translational and rotational entropy (negative contribution). However, the displacement of water molecules from the hydration shells of both the platinum complex and the DNA grooves upon binding can lead to a significant increase in entropy (positive contribution), often referred to as the hydrophobic effect. The overall entropy change can therefore be positive or negative depending on the balance of these opposing factors.

Table 1: Expected Thermodynamic Parameters for CIP-DNA Base Binding (Hypothetical)

| Thermodynamic Parameter | Expected Value/Sign | Primary Contributing Factors |

| Binding Affinity (Ka) | High | Strong covalent bond formation. |

| Gibbs Free Energy (ΔG) | Negative (Favorable) | Driven by a significant negative enthalpy change. |

| Enthalpy (ΔH) | Negative (Exothermic) | Formation of the Pt-N covalent bond. |

| Entropy (ΔS) | Positive or Slightly Negative | Balance between the loss of conformational freedom of the reactants and the gain from the release of solvating water molecules. |

Note: This table is based on general principles of platinum-DNA interactions and is intended to be illustrative. Specific experimental values for CIP are needed for a precise quantitative understanding.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamics of cisplatin binding to DNA bases and could be applied to CIP to provide theoretical estimates of these parameters.[2][3] Such studies can model the reaction pathways and calculate the activation energies and reaction energies, offering insights into the kinetic and thermodynamic favorability of binding to different DNA bases.

Experimental Protocols for Studying the Thermodynamics of CIP-DNA Binding

To obtain empirical thermodynamic data for the interaction of CIP with DNA bases, two primary calorimetric techniques are employed: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Detailed Experimental Protocol for ITC:

-

Sample Preparation:

-

Prepare a solution of the active metabolite, CIP, in a suitable buffer (e.g., phosphate or cacodylate buffer) at a known concentration, typically in the range of 100-500 µM.

-

Prepare a solution of the target DNA oligonucleotide (e.g., a short single-stranded or double-stranded DNA containing guanine or adenine) in the identical buffer at a concentration typically 10-20 times lower than the CIP concentration.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Equilibrate the ITC instrument until a stable baseline is achieved.

-

-

Titration:

-

Load the DNA solution into the sample cell of the calorimeter.

-

Load the CIP solution into the injection syringe.

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the CIP solution into the DNA solution.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of CIP to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).

-

Caption: Isothermal Titration Calorimetry Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat capacity between a sample and a reference as a function of temperature. In the context of DNA-drug interactions, DSC is used to determine the effect of the drug on the thermal stability of DNA. The binding of a platinum compound like CIP to DNA will alter its melting temperature (Tm) and the enthalpy of denaturation (ΔHcal).

Detailed Experimental Protocol for DSC:

-

Sample Preparation:

-

Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) at a known concentration in a suitable buffer.

-

Prepare a series of DNA-CIP complexes by incubating the DNA with varying concentrations of CIP for a sufficient time to allow for adduct formation.

-

Prepare a reference solution containing only the buffer.

-

Degas all solutions.

-

-

Instrument Setup:

-

Load the DNA or DNA-CIP solution into the sample pan and the buffer into the reference pan.

-

Seal the pans hermetically.

-

Set the temperature program, including a starting temperature, a final temperature, and a scan rate (e.g., 1°C/min).

-

-

Measurement:

-

Initiate the temperature scan and record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show a peak corresponding to the melting of the DNA.

-

Determine the melting temperature (Tm) as the temperature at the peak maximum.

-

Calculate the calorimetric enthalpy of denaturation (ΔHcal) by integrating the area under the peak.

-

Compare the Tm and ΔHcal values of the DNA-CIP complexes to that of the free DNA to assess the thermodynamic consequences of binding.[4]

-

Caption: Differential Scanning Calorimetry Workflow.

Conclusion and Future Directions

The therapeutic efficacy of this compound is intrinsically linked to the thermodynamic stability of the DNA adducts formed by its active metabolite, CIP. While a comprehensive thermodynamic profile for CIP-DNA interactions is currently lacking in the public domain, established calorimetric and computational methodologies provide a clear path forward for its elucidation. A detailed understanding of the enthalpic and entropic contributions to the binding of CIP to various DNA sequences will be invaluable for the structure-based design of next-generation platinum anticancer agents with improved efficacy and reduced side effects. Future research should prioritize the experimental determination of the thermodynamic parameters for CIP binding to guanine and adenine, as well as to different DNA sequence contexts, to build a complete energetic picture of its mechanism of action.

References

- 1. DNA binding of this compound and its divalent metabolite cis-dichloro-bis-isopropylamine platinum (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The second-generation anticancer drug Nedaplatin: a theoretical investigation on the hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparative thermal and thermodynamic study of DNA chemically modified with antitumor drug cisplatin and its inactive analog transplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Iproplatin (CHIP): A Technical Guide to its History and Development

Introduction

Iproplatin, also known as CHIP (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum IV), is a second-generation platinum-containing anticancer agent developed in an effort to mitigate the toxicities associated with the first-generation platinum compound, cisplatin. As a platinum(IV) complex, this compound was designed to be more stable and less reactive than its platinum(II) predecessor, with the hypothesis that this would lead to a different toxicity profile and potentially a wider therapeutic window. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical evaluation of this compound, with a focus on the quantitative data and experimental methodologies that have defined its trajectory in the field of oncology.

History and Discovery

The development of this compound was part of a broader effort in the 1970s and 1980s to synthesize platinum analogs that could overcome the significant side effects of cisplatin, most notably its severe kidney toxicity (nephrotoxicity), nerve damage (neurotoxicity), and ear damage (ototoxicity). The rationale behind developing platinum(IV) complexes like this compound was that they are kinetically more inert than platinum(II) complexes and would require in-vivo reduction to the active platinum(II) species to exert their cytotoxic effects. This targeted activation within the body was hoped to reduce systemic toxicity. This compound was selected for clinical development due to its high aqueous solubility and promising preclinical activity.[1]

Mechanism of Action

Similar to other platinum-based chemotherapy drugs, the primary mechanism of action of this compound is its interaction with DNA.[2][3] It is believed to act as a prodrug that is reduced in vivo to its active platinum(II) form. This active form then binds to DNA, forming intra-strand and inter-strand cross-links.[2] These cross-links create adducts that distort the DNA structure, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2] Theoretical studies suggest that the complex formed between this compound and the organic bases cytosine and thymine is particularly stable.

Signaling Pathway of this compound-induced Cytotoxicity

The formation of platinum-DNA adducts by this compound triggers a cascade of cellular events that culminate in cell death. While the specific signaling pathways activated by this compound have not been as extensively studied as those for cisplatin, the general mechanism is understood to follow a similar pattern.

Preclinical Development

Preclinical studies of this compound were conducted in various animal models to assess its toxicity and antitumor activity.

Toxicology Studies

Toxicology studies in rats and dogs revealed that, unlike cisplatin, this compound was virtually non-nephrotoxic. The dose-limiting toxicity in these animal models was found to be myelosuppression, particularly a decrease in platelets (thrombocytopenia) and white blood cells (leukopenia).

Antitumor Activity

Preclinical studies demonstrated that this compound possessed antitumor activity against a range of tumor models. However, some studies indicated that its activity might be inferior to that of cisplatin at equitoxic doses.

Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Finding | Reference |

| Dose-Limiting Toxicity | Rats and Dogs | Myelosuppression | |

| Nephrotoxicity | Rats and Dogs | Virtually non-nephrotoxic |

Clinical Development

This compound underwent extensive clinical evaluation in Phase I, II, and III trials across a variety of cancer types.

Phase I Clinical Trials

Phase I studies were designed to determine the maximum tolerated dose (MTD), the dose-limiting toxicities (DLTs), and the pharmacokinetic profile of this compound in humans. A key Phase I trial established an MTD of 350 mg/m² administered every 3-4 weeks. Consistent with preclinical findings, the primary DLT in humans was myelosuppression, with thrombocytopenia being the most prominent feature. Notably, nephrotoxicity, neurotoxicity, and ototoxicity were not significant side effects. Nausea and vomiting were common but generally less severe than with cisplatin.

Phase II Clinical Trials

Numerous Phase II trials evaluated the efficacy of this compound in various cancers, including lung, ovarian, breast, head and neck, and gastrointestinal tumors. The results of these trials were mixed. While some studies reported promising activity, particularly in small-cell lung cancer and ovarian cancer, others showed limited efficacy.

Phase III Clinical Trials

This compound progressed to Phase III clinical trials, most notably for the treatment of ovarian cancer. However, the results of these trials ultimately demonstrated that this compound was less active than cisplatin and carboplatin, which led to the discontinuation of its widespread clinical development.

Quantitative Data from Clinical Trials

Table 1: Phase I Clinical Trial Data

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 350 mg/m² (every 3-4 weeks) | |

| Dose-Limiting Toxicity (DLT) | Myelosuppression (Thrombocytopenia) | |

| Plasma Half-life (unchanged this compound) | ~1.17 hours | |

| Plasma Half-life (total platinum) | 69.3 hours (beta-phase) |

Table 2: Selected Phase II Clinical Trial Response Rates

| Cancer Type | Number of Evaluable Patients | Response Rate (CR + PR) | Reference |

| Advanced Breast Cancer | 24 | 8% | |

| Advanced Breast Cancer (previously treated) | 29 | 3% (1 PR) | |

| Small-Cell Lung Cancer | 19 | 53% (10 responses) | |

| Advanced Ovarian Cancer (in combination with cyclophosphamide) | 20 | Not specified, MTD determined | |

| Advanced Gastric Cancer | 35 | 8.5% (3 PR) | |

| Squamous Cell Carcinoma of the Head and Neck | 50 | 0% | |

| Recurrent Pediatric Malignant Solid Tumors | 85 | 3.5% (3 PR in neuroblastoma) | |

| Cisplatin-Refractory Germ Cell Tumors | 15 | 0% |

CR: Complete Response, PR: Partial Response

Experimental Protocols

Synthesis of Platinum(IV) Complexes (General Procedure)

The synthesis of platinum(IV) complexes like this compound typically involves the oxidation of a corresponding platinum(II) precursor. A general synthetic route would be:

-

Preparation of the Platinum(II) Precursor: Synthesis of a cis-platinum(II) complex with the desired amine ligands (e.g., isopropylamine).

-

Oxidation: Oxidation of the platinum(II) complex to a platinum(IV) species using an oxidizing agent such as hydrogen peroxide.

-

Ligand Addition: Introduction of the axial ligands (e.g., hydroxo groups) to the platinum(IV) center.

-

Purification: Purification of the final this compound product, often through recrystallization.

Clinical Trial Methodology (General Overview)

A typical Phase II clinical trial protocol for this compound would involve the following steps:

-

Patient Selection: Enrollment of patients with a confirmed diagnosis of the target cancer who meet specific inclusion and exclusion criteria (e.g., prior treatments, performance status).

-

Informed Consent: Obtaining written informed consent from all participants.

-

Baseline Assessment: Conducting baseline assessments, including medical history, physical examination, complete blood counts, serum chemistry, and tumor measurements.

-

Drug Administration: Administering this compound intravenously at a specified dose and schedule (e.g., 275 mg/m² every 4 weeks).

-

Toxicity Monitoring: Monitoring patients for adverse events using a standardized grading system (e.g., National Cancer Institute Common Terminology Criteria for Adverse Events).

-

Response Evaluation: Assessing tumor response at regular intervals using imaging studies (e.g., CT scans) and standardized response criteria (e.g., RECIST).

-

Data Analysis: Analyzing the collected data to determine the objective response rate, duration of response, progression-free survival, and overall survival.

Experimental Workflow for a Phase II Clinical Trial

Conclusion

This compound (CHIP) represents a significant chapter in the development of platinum-based chemotherapy. Born from the need to create a less toxic alternative to cisplatin, its development path highlights the challenges of translating preclinical promise into clinical superiority. While it successfully mitigated the nephrotoxicity of its predecessor, its myelosuppressive effects and ultimately lower antitumor efficacy compared to existing platinum agents prevented it from becoming a standard of care. Nevertheless, the study of this compound and other platinum(IV) complexes has provided valuable insights into the structure-activity relationships of these compounds and continues to inform the design of novel metal-based anticancer drugs. The extensive clinical data gathered for this compound serves as a crucial reference for researchers and drug development professionals in the ongoing quest for more effective and less toxic cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Iproplatin in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iproplatin (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum(IV), also known as CHIP) is a second-generation platinum-containing chemotherapeutic agent.[1] Like its parent compound cisplatin, this compound's mechanism of action involves binding to DNA, forming adducts, and inducing apoptosis in cancer cells.[2] Preclinical studies have suggested that this compound may have a more favorable toxicity profile compared to cisplatin, with notably less nephrotoxicity.[1] These application notes provide a summary of available data and general protocols for the use of this compound in in vivo animal studies, with a focus on dosage and administration.

Data Presentation

Comparative Efficacy of this compound and Cisplatin

Quantitative data on specific this compound dosages and their corresponding anti-tumor efficacy in various animal models is limited in publicly available literature. However, comparative studies with cisplatin provide a basis for dose-ranging experiments.

| Compound | Animal Model | Tumor Type | Relative Dose for Comparable Efficacy | Administration Route | Reference |

| This compound | Nude Mice | Human Bladder Cancer (NM-B-1) | 8-16x the dose of Cisplatin | Not Specified | [3] |

| This compound | Nude Mice | Human Prostatic Cancer (PRO-1) | 8-16x the dose of Cisplatin | Not Specified | [3] |

| Cisplatin | Nude Mice | Human Bladder Cancer (NM-B-1) | 1x | Not Specified | |

| Cisplatin | Nude Mice | Human Prostatic Cancer (PRO-1) | 1x | Not Specified |

Note: The specific dosages (in mg/kg) were not detailed in the cited study. Researchers should perform dose-escalation studies to determine the optimal therapeutic window for their specific animal model and tumor type.

Toxicology Profile

Preclinical toxicology studies have indicated that the dose-limiting toxicity of this compound is myelosuppression. Unlike cisplatin, this compound has been shown to cause little to no kidney damage in rats.

Experimental Protocols

General Protocol for In Vivo Antitumor Activity Assessment

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a xenograft mouse model.

1. Animal Model and Tumor Implantation:

-

Animal Strain: Immunocompromised mice (e.g., Nude, SCID) are commonly used for xenograft studies.

-

Tumor Cells: Human cancer cell lines (e.g., bladder, prostate) are implanted subcutaneously or orthotopically.

-

Tumor Growth Monitoring: Tumor volume should be monitored regularly using calipers. Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).

2. This compound Preparation and Administration:

-

Formulation: this compound should be dissolved in a sterile, biocompatible vehicle suitable for the chosen administration route. The stability of the formulation should be confirmed.

-

Administration Routes:

-

Intraperitoneal (IP) Injection: A common route for administering chemotherapeutics in rodent models.

-

Intravenous (IV) Injection: Allows for direct entry into the systemic circulation.

-

-

Dosage: Based on the available comparative data, initial dose-ranging studies for this compound could start at approximately 8 times the known effective dose of cisplatin for the specific tumor model. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.

3. Experimental Groups:

-

Vehicle Control: Animals receive the vehicle solution only.

-

Positive Control (Cisplatin): A group treated with a known effective dose of cisplatin to provide a benchmark for efficacy.

-

This compound Treatment Groups: At least three groups with escalating doses of this compound.

4. Efficacy and Toxicity Monitoring:

-

Tumor Growth: Measure tumor volume 2-3 times per week.

-

Body Weight: Monitor animal body weight as an indicator of systemic toxicity.

-

Clinical Observations: Observe animals for any signs of distress or adverse effects.

-

Endpoint: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Tumor weight and volume at the end of the study are key efficacy parameters.

-

Histopathology and Biomarker Analysis: At the end of the study, tumors and major organs can be collected for histological analysis and to assess biomarkers of drug activity (e.g., apoptosis, proliferation markers).

Visualizations

Signaling Pathway of Platinum Compounds

The following diagram illustrates the generally accepted signaling pathway for platinum-based drugs like this compound, leading to apoptosis.

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study of this compound.

Caption: Experimental workflow for in vivo this compound studies.

References

- 1. Preclinical studies on toxicity, antitumour activity and pharmacokinetics of cisplatin and three recently developed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [mdpi.com]

- 3. [Antitumor effect of carboplatin and this compound on human urinary bladder and prostatic cancers grown in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Iproplatin Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and use of iproplatin stock solutions in a laboratory setting. This compound, a second-generation platinum(IV) coordination complex, serves as a prodrug that is activated intracellularly to its cytotoxic platinum(II) form. Accurate and reproducible preparation of this compound solutions is critical for preclinical research and drug development. These guidelines cover solvent selection, stability considerations, and quality control, along with a protocol for a common cell viability assay.

Introduction to this compound

This compound, or cis-dichloro-trans-dihydroxy-bis-(isopropylamine)platinum(IV), is a platinum-based chemotherapeutic agent with a mechanism of action analogous to cisplatin. It functions by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis in cancer cells[1]. As a platinum(IV) complex, this compound is a prodrug that is reduced to its active platinum(II) species within the cell. This intracellular activation is a key feature of its design, intended to reduce systemic toxicity compared to earlier platinum drugs.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of this compound stock solutions. It is important to note that while direct solubility data for this compound in all common laboratory solvents is not extensively published, the data presented here is based on the known properties of similar platinum(IV) complexes and available stability studies.

| Parameter | Value/Recommendation | Solvent | Reference/Note |

| Molecular Weight | 418.22 g/mol | - | [2] |

| Recommended Solvents | 0.9% NaCl (saline), Phosphate-Buffered Saline (PBS), Dimethylformamide (DMF) | Aqueous, Organic | [3][4] |

| Solubility in 0.9% NaCl | Estimated to be similar to cisplatin (~1 mg/mL) | Aqueous | Inferred from cisplatin data. |

| Solubility in DMF | Estimated to be in the range of 1-10 mg/mL | Organic | Inferred from cisplatin data.[5] |

| Inadvisable Solvents | Dimethyl sulfoxide (DMSO) | Organic | DMSO can react with and inactivate platinum compounds. |

| Stability in 0.9% NaCl | Stable for at least 24 hours at room temperature. | Aqueous | |

| Stability in 5% Dextrose | Stable for at least 24 hours at room temperature. | Aqueous | |

| Storage of Stock Solutions | -20°C for long-term storage (in appropriate solvent). 2-8°C for short-term storage (aqueous solutions, up to 24 hours). | - | General recommendation for platinum compounds. |

| Stability in Cell Culture Media | Should be prepared fresh for each experiment due to potential for reaction with media components. | Aqueous |

Experimental Protocols

Protocol for Preparation of a 1 mg/mL this compound Stock Solution in 0.9% NaCl

This protocol describes the preparation of a 1 mg/mL (approximately 2.39 mM) stock solution of this compound in sterile 0.9% sodium chloride solution for use in aqueous-based cellular assays.

Materials:

-

This compound powder

-

Sterile 0.9% NaCl solution

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.

-

Dissolution: Transfer the weighed this compound powder to a sterile conical tube. Add the required volume of sterile 0.9% NaCl solution (e.g., 10 mL).

-

Mixing: Vortex the solution intermittently until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution, but avoid excessive heat.

-

Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. For short-term storage (up to 24 hours), store at 2-8°C, protected from light. For long-term storage, store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for MTT Cell Viability Assay with this compound

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (prepared as in Protocol 3.1)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of 0.9% NaCl as the highest this compound concentration).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

This compound Activation and DNA Adduct Formation

References

- 1. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H20Cl2N2O2Pt-4 | CID 155491322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stability of cisplatin, this compound, carboplatin, and tetraplatin in commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for the Quantification of Iproplatin in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction